2-Methylquinoline-4-carboxylic acid
Overview
Description
2-Methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 2-position and a carboxylic acid group at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 2-methylquinoline-4-carboxylic acid, are known to have versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to diverse biological and pharmaceutical activities .
Result of Action
Biological testing on animals has shown that some quinoline-4-carboxylic acids, which include this compound, have anti-inflammatory, analgesic, antimicrobial, and antifungal activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylquinoline-4-carboxylic acid are not fully understood. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have anti-inflammatory, analgesic, antimicrobial, and antifungal activity in animal studies .
Cellular Effects
The cellular effects of this compound are complex and depend on the specific cellular context. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doebner-Von Miller Reaction: This classical method involves the reaction of aniline with an aldehyde and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.
Pfitzinger Reaction: This method involves the condensation of isatin with ketones in the presence of a strong nucleophile, typically hydroxide, to yield 2-substituted quinoline-4-carboxylic acids.
Microwave-Assisted Synthesis: A modern approach involves the use of microwave irradiation to enhance the reaction efficiency and yield of quinoline-4-carboxylic acids.
Industrial Production Methods
Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products. For example, the use of rare-earth metal catalysts in water under reflux conditions has been reported for the synthesis of 2-phenylquinoline-4-carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methylquinoline-4-carboxylic acid can undergo oxidation reactions to form quinoline-2,4-dicarboxylic acid.
Substitution: The compound can react with aromatic aldehydes in the presence of catalysts to form 2-styrylquinoline-4-carboxylic acids.
Condensation: It can undergo condensation reactions with various reagents to form different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Aromatic aldehydes and catalysts like acetic anhydride or piperidine.
Condensation: Reagents like isatin and acetone in the presence of alkali.
Major Products
Quinoline-2,4-dicarboxylic acid: Formed through oxidation reactions.
2-Styrylquinoline-4-carboxylic acids: Formed through substitution reactions with aromatic aldehydes.
Scientific Research Applications
2-Methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, analgesic, antimicrobial, and antifungal agents.
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industrial Applications: The compound is used in the production of dyes, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl group at the 2-position.
2-Phenylquinoline-4-carboxylic acid: Has a phenyl group instead of a methyl group at the 2-position.
2-Styrylquinoline-4-carboxylic acid: Contains a styryl group at the 2-position.
Uniqueness
2-Methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid group at the 4-position allows for unique reactivity and interaction with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHNPTVQFNWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345426 | |
Record name | 2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-38-8 | |
Record name | 2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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